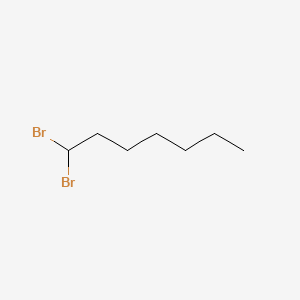

1,1-Dibromoheptane

Description

Properties

IUPAC Name |

1,1-dibromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENZTLHIVNISKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207853 | |

| Record name | 1,1-Dibromoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59104-79-9 | |

| Record name | 1,1-Dibromoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059104799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibromoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination with Molecular Bromine

The most straightforward method involves radical bromination of n-heptane (C₇H₁₆) using molecular bromine (Br₂) under UV light or thermal initiation. The reaction proceeds via a free-radical mechanism, where bromine atoms substitute hydrogen atoms on the terminal carbon:

$$

\text{C₇H₁₆} + 2\text{Br₂} \xrightarrow{\text{UV/hv}} \text{C₇H₁₄Br₂} + 2\text{HBr}

$$

Key Parameters:

- Temperature: 60–80°C to balance reaction rate and selectivity.

- Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) suppress side reactions.

- Yield: 45–60%, limited by competing dibromination at internal positions.

Limitations:

Catalytic Bromination with Lewis Acids

Lewis acids such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) enhance regioselectivity by polarizing Br₂ molecules. This method favors 1,1-dibromination through a carbocation intermediate:

$$

\text{C₇H₁₆} + \text{Br₂} \xrightarrow{\text{AlBr₃}} \text{C₇H₁₄Br₂} + \text{H₂}

$$

Optimized Conditions:

- Catalyst Loading: 5–10 mol% AlBr₃.

- Reaction Time: 4–6 hours at 40°C.

- Yield: 70–75%, with >90% regioselectivity for the 1,1-isomer.

Industrial Relevance:

- Scalable to continuous-flow reactors for bulk production.

- Catalyst recycling reduces costs but necessitates corrosion-resistant equipment.

Hydrobromination of 1-Heptyne

Anti-Markovnikov Addition of HBr

1-Heptyne (C₇H₁₂) undergoes anti-Markovnikov hydrobromination using peroxides to yield this compound:

$$

\text{C₇H₁₂} + 2\text{HBr} \xrightarrow{\text{ROOR}} \text{C₇H₁₄Br₂}

$$

Reaction Dynamics:

- Peroxide Initiator: Di-tert-butyl peroxide (DTBP) at 0.5 mol%.

- Temperature: 0–25°C to prevent polymerization.

- Yield: 80–85%, with minimal oligomerization byproducts.

Advantages:

- High atom economy and regioselectivity.

- Compatible with functionalized alkynes for tailored derivatives.

Grignard Reagent-Based Synthesis

Reaction of Heptylmagnesium Bromide with Bromine

This two-step method involves:

- Formation of heptylmagnesium bromide (C₇H₁₅MgBr) from 1-bromoheptane and magnesium.

- Quenching with bromine to install the second bromine atom:

$$

\text{C₇H₁₅MgBr} + \text{Br₂} \rightarrow \text{C₇H₁₄Br₂} + \text{MgBr₂}

$$

Optimization:

- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

- Stoichiometry: 1:1 molar ratio of Grignard reagent to Br₂.

- Yield: 65–70%, limited by over-bromination.

Applications:

Industrial Production Methods

Continuous-Flow Bromination

Large-scale synthesis employs tubular reactors with in-line quenching and separation:

| Parameter | Value | Source |

|---|---|---|

| Reactor Material | Hastelloy C-276 | |

| Residence Time | 10–15 minutes | |

| Throughput | 500–1,000 kg/day | |

| Purity | ≥99% (GC analysis) |

Advantages:

- Enhanced heat transfer minimizes thermal degradation.

- Automated control systems ensure consistent product quality.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Bromination | 45–60 | Moderate | High | 50–70 |

| Catalytic Bromination | 70–75 | High | Moderate | 80–100 |

| Hydrobromination | 80–85 | Very High | Low | 120–150 |

| Grignard Reaction | 65–70 | High | Low | 200–250 |

Key Insights:

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromoheptane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines.

Elimination Reactions: Heating this compound with a strong base, such as sodium ethoxide, can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in ethanol are commonly used.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in ethanol are used to promote elimination reactions.

Major Products:

Substitution: The major products include alcohols or amines, depending on the nucleophile used.

Elimination: The major product is typically an alkene, such as 1-heptene.

Scientific Research Applications

Chemical Properties and Structure

1,1-Dibromoheptane is characterized by its heptane backbone and two bromine substituents at the first carbon atom. It appears as a colorless to pale yellow liquid, soluble in organic solvents but with limited solubility in water. Its molecular weight is approximately 228.00 g/mol, and it has a boiling point of around 263 °C .

Applications in Organic Synthesis

-

Building Block for Synthesis :

- This compound serves as a crucial building block in organic synthesis. The presence of two bromine atoms allows for various substitution reactions, enabling the formation of more complex organic molecules. This property makes it valuable in designing new compounds with specific functionalities.

- Synthesis of Liquid Crystalline Polymers :

- Reagent in Chemical Reactions :

Case Study 1: Synthesis of Novel Organic Compounds

A study demonstrated that this compound could be used to synthesize novel chalcone derivatives, which showed promising pharmacological activities against Alzheimer’s disease. The bromine atoms facilitated the formation of various derivatives through simple substitution reactions, highlighting its utility in medicinal chemistry .

Case Study 2: Liquid Crystalline Materials

Research involving the synthesis of random thermotropic liquid crystalline copolymers using this compound revealed that these materials exhibited enhanced thermal stability and unique phase behavior. This study underscores the importance of this compound in developing advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of 1,1-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,2-Dibromoheptane vs. 1,1-Dibromoheptane

- Dipole Moments : Vicinal dihalides (e.g., 1,2-dibromoheptane) exhibit lower dipole moments (~3.8 D at 25°C) compared to geminal dihalides due to reduced electron density overlap. Geminal dihalides like this compound likely have higher polarity, analogous to dibromomethane (7.77 D) .

- Reactivity : Vicinal dihalides undergo dehydrohalogenation to form alkenes, while geminal dihalides may eliminate to form carbenes or alkenes under strong base conditions. For example, 1,2-dibromoheptane forms via bromination of 1-heptene , whereas this compound could theoretically yield 1-heptene via elimination.

- Applications : Vicinal dihalides are intermediates in polymer synthesis (e.g., crosslinkers), while geminal dihalides are less common in industrial applications due to synthetic challenges.

Chain-Length Analogues: 1,5-Dibromopentane and 1,7-Dibromoheptane

- Physical Properties: Compound Boiling Point (°C) Density (g/cm³) Dipole Moment (D) 1,5-Dibromopentane ~220 1.61 - 1,7-Dibromoheptane 263 1.53 - this compound* ~250 (estimated) ~1.6 (estimated) ~7.5 (estimated) *Note: Data for this compound is inferred from analogous geminal dihalides like dibromomethane .

Chemical Stability : Longer-chain dihalides (e.g., 1,7-dibromoheptane) are more effective as crosslinkers in polymer chemistry due to enhanced hydrophobic interactions, as demonstrated in micro-vesicle stabilization studies .

- Toxicity : 1,7-Dibromoheptane is classified as a toxic liquid (UN2810) with respiratory and dermal irritation hazards . Geminal dihalides may pose similar risks, but specific toxicological data for this compound is unavailable .

Functional Group Analogues: 1-Bromoheptane and 5-Bromoheptanoic Acid

- Reactivity : 1-Bromoheptane undergoes nucleophilic substitution (e.g., SN2), while this compound could participate in tandem elimination-substitution reactions due to its two adjacent bromines .

- Applications: Mono-halides like 1-bromoheptane are precursors in organic synthesis, whereas dihalides are used in polymerization and material science .

Biological Activity

1,1-Dibromoheptane is an organic compound classified as a halogenated hydrocarbon. It possesses significant biological activity, particularly in the context of its interactions with various biological systems. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H14Br2 and a molecular weight of 267.00 g/mol. Its structure features a heptane backbone with two bromine atoms attached to the first carbon atom. This configuration influences its reactivity and biological interactions.

This compound has been studied for its role as a ligand for orphan nuclear receptors, particularly Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). These receptors are crucial in regulating metabolic pathways and hormonal signaling.

- LRH-1 Activation : Research indicates that this compound acts as an agonist for LRH-1, influencing gene expression related to metabolism and inflammation. This receptor modulates critical enzymes involved in bile acid biosynthesis and cholesterol homeostasis .

- SF-1 Interaction : The compound also shows potential in modulating SF-1 activity, which is involved in reproductive health and energy homeostasis. Abnormalities in SF-1 signaling have been linked to various reproductive disorders .

Case Studies

Several studies have highlighted the biological effects of this compound:

- In Vitro Studies : In cellular models, this compound demonstrated significant effects on cell proliferation and differentiation. It was observed to enhance the expression of specific genes regulated by LRH-1, suggesting its potential as a therapeutic agent for metabolic diseases .

- Animal Models : In rodent studies, administration of this compound led to alterations in metabolic parameters such as glucose tolerance and lipid profiles. These findings support its role in modulating energy metabolism .

Data Summary

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Halogenated hydrocarbons can exhibit cytotoxic effects at high concentrations. Studies have indicated that exposure to such compounds can lead to cellular stress responses and potential carcinogenic effects .

Q & A

Q. What are the optimal conditions for synthesizing 1,1-dibromoheptane, and how can competing reaction pathways (e.g., elimination vs. substitution) be minimized?

To optimize synthesis, researchers should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, using polar aprotic solvents (e.g., DMF or acetonitrile) can favor nucleophilic substitution over elimination, while maintaining low temperatures (0–25°C) reduces thermal decomposition risks . Competing pathways can be monitored via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) to track intermediates and adjust conditions dynamically.

Q. What spectroscopic methods are most effective for characterizing this compound, and how can structural ambiguities be resolved?

Key methods include:

- H/C NMR : To confirm the positions of bromine atoms and alkyl chain conformation.

- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- Infrared (IR) spectroscopy : To identify C-Br stretching vibrations (~500–600 cm).

Ambiguities in diastereomer identification (if applicable) can be resolved using 2D NMR techniques (e.g., COSY, NOESY) or X-ray crystallography .

Q. How does steric hindrance at the 1,1-dibromo position influence reactivity in cross-coupling reactions?

The geminal dibromo group creates significant steric bulk, which can slow down reactions requiring planar transition states (e.g., SN2 mechanisms). Researchers should consider using bulky ligands in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to enhance selectivity. Kinetic studies under varying steric conditions (e.g., substituent size on catalysts) can clarify these effects .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict regioselectivity in reactions involving this compound?

Density functional theory (DFT) can model transition states and charge distribution to predict reaction outcomes. For example, comparing activation energies for bromine abstraction at C1 vs. C2 positions under different catalysts (e.g., Pd vs. Cu) can guide experimental design. Software like Gaussian or ORCA, combined with cheminformatics tools, enables visualization of molecular orbitals and steric maps .

Q. What strategies mitigate toxicity risks during in vitro studies of this compound, and how are metabolic pathways characterized?

- Toxicity Mitigation : Use closed-system reactors and adsorbent materials (e.g., activated carbon) to capture volatile brominated byproducts.

- Metabolic Pathway Analysis : Employ liver microsome assays or LC-MS/MS to identify metabolites. Comparative studies with structurally similar compounds (e.g., 1,2-dibromoethane) can reveal conserved detoxification mechanisms, such as glutathione conjugation .

Q. How do environmental factors (e.g., UV light, pH) influence the degradation kinetics of this compound in aqueous systems?

Design controlled degradation experiments using:

- Photolysis : UV-Vis spectroscopy to monitor bromine release under varying wavelengths.

- Hydrolysis : pH-dependent studies with GC-MS to track debromination products.

Kinetic models (e.g., pseudo-first-order) can quantify half-lives and identify dominant degradation mechanisms (e.g., radical vs. ionic pathways) .

Q. What contradictions exist in reported reaction yields for this compound-mediated cyclopropane synthesis, and how can these be reconciled?

Discrepancies often arise from impurities in starting materials (e.g., residual moisture in heptane derivatives) or unoptimized catalyst loadings. Researchers should:

- Replicate published protocols with strict purity controls (e.g., Karl Fischer titration for solvent dryness).

- Perform systematic screening (e.g., Design of Experiments, DoE) to identify critical variables (e.g., reaction time, stoichiometry).

Cross-referencing data with mechanistic studies (e.g., isotopic labeling) can resolve ambiguities .

Methodological Guidance

Q. Experimental Design for Analyzing Competing Reaction Pathways

- Step 1 : Conduct parallel reactions under varying conditions (solvent, temperature, catalyst).

- Step 2 : Use GC-MS or HPLC to quantify product ratios.

- Step 3 : Apply multivariate analysis (e.g., PCA) to correlate conditions with selectivity trends .

Q. Data Contradiction Resolution Framework

Reproduce Experiments : Confirm baseline conditions and equipment calibration.

Comparative Analysis : Benchmark against structurally analogous compounds (e.g., 1,7-dibromoheptane) to isolate variables.

Collaborative Validation : Share raw data with independent labs for reproducibility assessment .

Q. Safety and Handling Protocols

- Storage : In amber glass under inert gas (N/Ar) at –20°C to prevent bromine leakage.

- Waste Disposal : Neutralize with sodium thiosulfate before incineration.

- Exposure Mitigation : Use FTIR gas analyzers for real-time airborne bromine monitoring .

Research Applications

- Organic Synthesis : Key intermediate for cyclopropane derivatives via Simmons-Smith reactions .

- Materials Science : Precursor for brominated polymers with flame-retardant properties .

- Toxicology : Model compound for studying alkylating agent toxicity in environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.